molecular formula C13H10ClN3O3 B15045135 2-chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide CAS No. 313516-67-5

2-chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide

Cat. No.: B15045135
CAS No.: 313516-67-5
M. Wt: 291.69 g/mol
InChI Key: DJTYFBQRGWKZPU-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methylpyridinyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the chlorinated and nitrated benzene derivative with 5-methylpyridin-2-amine. This is typically done in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of 2-amino-N-(5-methylpyridin-2-yl)-5-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structure and potential biological activity.

Industry:

  • Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2-chloro-N-(5-methylpyridin-2-yl)acetamide: Similar structure but lacks the nitro group.

    N-(5-methylpyridin-2-yl)-5-nitrobenzamide: Similar structure but lacks the chloro group.

Uniqueness:

  • The presence of both a chloro group and a nitro group in 2-chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity.

Properties

CAS No.

313516-67-5

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

2-chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide

InChI

InChI=1S/C13H10ClN3O3/c1-8-2-5-12(15-7-8)16-13(18)10-6-9(17(19)20)3-4-11(10)14/h2-7H,1H3,(H,15,16,18)

InChI Key

DJTYFBQRGWKZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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